molecular formula C16H37NO4S B078811 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate CAS No. 13623-06-8

1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate

Cat. No.: B078811
CAS No.: 13623-06-8
M. Wt: 339.5 g/mol
InChI Key: ODGXMRVMAFAHQH-UHFFFAOYSA-M
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Description

1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate (CAS RN: 13623-06-8) is a cationic quaternary ammonium surfactant. Its molecular formula is C₁₅H₃₄N⁺·CH₃O₄S⁻, with a molecular weight of 339.53 g/mol . Structurally, it consists of a dodecyl (12-carbon) chain linked to a nitrogen atom substituted with three methyl groups and a methyl sulfate counterion. This compound is classified as a monoalkyltrimethylammonium salt and is widely used in biotechnology, pharmaceuticals, and material science due to its surfactant properties, including micelle formation, antimicrobial activity, and compatibility with nucleic acids in transfection protocols .

Properties

IUPAC Name

dodecyl(trimethyl)azanium;methyl sulfate
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InChI

InChI=1S/C15H34N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5-6(2,3)4/h5-15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
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InChI Key

ODGXMRVMAFAHQH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NO4S
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Related CAS

10182-91-9 (Parent)
Record name Lauryltrimethylammonium methosulfate
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DSSTOX Substance ID

DTXSID5065562
Record name Dodecyltrimethylammonium methyl sulphate
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Molecular Weight

339.5 g/mol
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Physical Description

Liquid
Record name 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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CAS No.

13623-06-8
Record name 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Record name Lauryltrimethylammonium methosulfate
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Record name Ammonium, methyl sulfate
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Record name 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Record name Dodecyltrimethylammonium methyl sulphate
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Record name Dodecyltrimethylammonium methyl sulphate
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Record name LAURYLTRIMETHYLAMMONIUM METHOSULFATE
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Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate can be synthesized through the reaction of dodecyltrimethylammonium bromide with methyl sulfate . The reaction typically involves the following steps:

Industrial Production Methods:

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process ensures high yield and purity of the final product .

Scientific Research Applications

Scientific Research Applications

1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate exhibits a wide range of applications in scientific research:

  • Surfactant Properties : It acts as a surfactant in various chemical processes, facilitating emulsification and micelle formation. These properties are crucial for applications in both laboratory and industrial settings.
  • Biological Applications : The compound is utilized in cell lysis protocols and as a detergent in protein purification processes. Its ability to disrupt microbial cell membranes makes it effective for these purposes.
  • Antimicrobial Agent : Due to its bactericidal and fungicidal properties, it is employed in formulations for antimicrobial agents and disinfectants. The mechanism involves disrupting the lipid bilayer of microbial cells, leading to cell lysis and death .

Industrial Applications

This compound finds extensive use in various industries:

  • Personal Care Products : It is commonly included in shampoos and conditioners due to its emulsifying properties. The compound enhances the texture and stability of these formulations .
  • Industrial Cleaning Agents : Its surfactant properties make it suitable for use in industrial cleaning products, where it helps in removing dirt and grease effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various microorganisms. Results indicated that the compound exhibited significant bactericidal activity at concentrations as low as 0.5% against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The effectiveness was found to vary with concentration and the growth phase of the microorganisms .

Case Study 2: Application in Personal Care Products

In a formulation study for hair conditioners, this compound was incorporated to enhance conditioning effects. The study demonstrated improved moisture retention and reduced hair breakage compared to formulations without this compound. Consumer feedback highlighted increased satisfaction regarding hair texture and manageability .

Mechanism of Action

The mechanism of action of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cells, leading to cell lysis and death . This action makes it an effective antimicrobial agent. Additionally, the compound can interact with proteins and other biomolecules, altering their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Counterion Differences
  • Dodecyltrimethylammonium chloride (CAS 112-00-5):
    • Shares the same alkyl chain and trimethylammonium head group but replaces methyl sulfate with chloride.
    • Chloride counterions generally increase water solubility but may reduce stability in biological buffers compared to methyl sulfate .
  • N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium methyl sulfate (DOTAP) :
    • Features unsaturated oleoyl chains and a glycerol backbone, enabling liposome formation for gene delivery.
    • Demonstrated lower transfection efficiency compared to newer lipidoid systems in RNA delivery .
Alkyl Chain Modifications
  • Cetrimonium bromide (CTAB) (CAS 57-09-0): Contains a cetyl (16-carbon) chain instead of dodecyl. Longer chains increase hydrophobicity (higher LogP) and critical micelle concentration (CMC), making CTAB suitable for nanoparticle synthesis .
Polymeric Analogues
  • N,N,N-Trimethyl chitosan (TMC): A polysaccharide derivative with quaternary ammonium groups. Exhibits pH-dependent solubility and is used in hydrogels for controlled drug release, contrasting with the monomeric surfactant’s role in transient transfection .

Physicochemical Properties

Property 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate Dodecyltrimethylammonium chloride CTAB TMC
LogP 4.79 ~3.5 (estimated) ~5.1 N/A (polymer)
CMC (mM) Not reported ~1.5 ~0.9 N/A
Solubility High in polar solvents High in water Low in water pH-dependent
Counterion Methyl sulfate Chloride Bromide None (polymer)
Drug Delivery and Transfection
  • The target compound’s methyl sulfate counterion enhances compatibility with nucleic acids, making it suitable for non-viral transfection .
  • DOTAP outperforms it in liposome-mediated delivery due to its lipid structure but requires complex synthesis .
Antimicrobial Activity
  • Trimethylammonium salts generally exhibit broad-spectrum antimicrobial activity. Ethyl-substituted variants (e.g., CAS 3006-13-1) may show altered efficacy due to increased hydrophobicity .
Material Science
  • CTAB’s long alkyl chain facilitates templating in mesoporous silica synthesis, while TMC’s polymeric nature supports hydrogel formation .

Biological Activity

1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate (commonly referred to as dodecyltrimethylammonium methyl sulfate) is a quaternary ammonium compound with significant biological activity, particularly noted for its surfactant and antimicrobial properties. With the molecular formula C16H37NO4SC_{16}H_{37}NO_4S, this compound features a long hydrophobic alkyl chain, which enhances its effectiveness in various applications, including pharmaceuticals and industrial processes.

The compound exhibits typical behavior of quaternary ammonium salts, such as the ability to form micelles in aqueous solutions. Its mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell lysis. This bactericidal and fungicidal activity is attributed to its cationic nature, which allows it to interact effectively with negatively charged components of microbial membranes .

Antimicrobial Properties

This compound has been shown to possess potent antimicrobial properties against a variety of microorganisms. The effectiveness of this compound varies based on concentration and the growth phase of the target organisms. Studies indicate that it can effectively inhibit both bacterial and fungal growth, making it a valuable agent in disinfectants and preservatives.

Key Findings:

  • Bactericidal Activity: Effective against Gram-positive and Gram-negative bacteria.
  • Fungicidal Activity: Demonstrated efficacy against common fungal pathogens.
  • Concentration-Dependent Effects: Higher concentrations yield greater antimicrobial activity.

Study 1: Efficacy Against Staphylococcus aureus

A study conducted on the efficacy of dodecyltrimethylammonium methyl sulfate against Staphylococcus aureus revealed that at a concentration of 0.5% (v/v), the compound achieved a 99% reduction in bacterial count within 30 minutes of exposure. This indicates its potential for use in clinical settings as an antiseptic agent.

Study 2: Antifungal Activity Against Candida albicans

In another investigation focused on antifungal properties, dodecyltrimethylammonium methyl sulfate was tested against Candida albicans. Results showed complete inhibition of fungal growth at concentrations above 0.25% (v/v), highlighting its potential application in treating fungal infections .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesAntimicrobial Activity
1-Octanaminium, N,N,N-trimethyl-, methyl sulfateC_{12}H_{29}NO_4SShorter alkyl chain; similar surfactant useModerate antimicrobial activity
This compoundC_{16}H_{37}NO_4SLonger alkyl chain; enhanced surfactant propertiesHigh bactericidal and fungicidal activity
Didecyldimethylammonium chlorideC_{20}H_{42}ClNBroad-spectrum biocide; used in disinfectantsVery high antimicrobial activity

Applications

This compound is utilized across various fields due to its surfactant and antimicrobial properties:

  • Pharmaceuticals: Used as an antiseptic in topical formulations.
  • Cosmetics: Incorporated into personal care products for emulsifying and conditioning effects.
  • Industrial Cleaning: Applied in formulations designed for surface disinfection due to its broad-spectrum activity against pathogens .

Q & A

Basic Research Questions

Q. How can researchers characterize 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate using spectroscopic and chromatographic methods?

  • Methodology : Use 1H-NMR and 13C-NMR to confirm the quaternary ammonium structure and methyl sulfate counterion. For purity analysis, employ HPLC-MS/MS with a reversed-phase C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% formic acid . FT-IR can validate functional groups (e.g., sulfate S=O stretching at ~1200 cm⁻¹). Physical properties like LogP (4.79) and polar surface area (74.81 Ų) should be cross-referenced using computational tools like ACD/Labs Percepta .

Q. What synthetic routes are available for preparing this compound with controlled quaternization?

  • Methodology : React dodecylamine with methyl iodide in an alkaline medium (e.g., NaOH/NMP) to form the quaternary ammonium intermediate. Purify via ion-exchange chromatography to replace iodide with methyl sulfate . Optimize reaction time and temperature (e.g., 60°C for 24 hours) to minimize O-methylation side reactions. Validate the degree of quaternization using elemental analysis or conductometric titration .

Advanced Research Questions

Q. How does this compound enhance mucosal vaccine delivery systems?

  • Methodology : Incorporate the compound into cationic liposomes or nanoparticles (e.g., with cholesterol or cyclodextrins) to improve antigen binding to mucosal surfaces. Assess immune response in vitro using dendritic cell uptake assays and in vivo via intranasal administration in murine models. Compare adjuvant efficacy to trimethyl chitosan (TMC) by measuring IgA/IgG titers and cytokine profiles .

Q. What factors influence the compound’s micellization behavior in aqueous solutions, and how can conflicting data on critical micelle concentration (CMC) be resolved?

  • Methodology : Measure CMC using conductometry or fluorescence spectroscopy (with pyrene as a probe). Variables affecting CMC include pH (optimal 6–8), ionic strength (e.g., NaCl), and temperature (CMC decreases with higher temperatures). Discrepancies in literature values (e.g., due to impurities) can be addressed by rigorous purification (e.g., dialysis or recrystallization) and standardized analytical protocols .

Q. How does structural modification of the alkyl chain or counterion impact antimicrobial activity against Gram-negative bacteria?

  • Methodology : Synthesize analogs with varying chain lengths (C10–C16) or counterions (e.g., bromide vs. methyl sulfate). Evaluate minimum inhibitory concentration (MIC) using broth microdilution assays against E. coli or P. aeruginosa. Correlate activity with physicochemical properties (e.g., LogP, charge density) using QSAR modeling .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported LogP values for this compound?

  • Approach : Compare experimental LogP (e.g., shake-flask method with octanol/water partitioning) with computational predictions (ACD/Labs or ChemAxon). Variations may arise from impurities (e.g., residual solvents) or measurement conditions (pH, temperature). Validate purity via HPLC-MS/MS and report experimental parameters explicitly .

Methodological Considerations

  • Purification : Use ion-exchange resins (e.g., Amberlite IRA-400) to replace counterions and remove unreacted precursors .
  • Stability Testing : Assess hydrolytic degradation under acidic/alkaline conditions (pH 3–10) via LC-MS to identify breakdown products (e.g., dodecanol or sulfate esters) .

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